1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the pyrazole ring is a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with hydrazine to form the pyrazole ring. The final step involves the coupling of the two rings under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Tiazofurin: An anticancer drug containing a thiazole ring.
Uniqueness
1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine is unique due to its combination of thiazole and pyrazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C9H12N4S |
---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-7(2)14-9(11-6)5-13-4-3-8(10)12-13/h3-4H,5H2,1-2H3,(H2,10,12) |
InChI Key |
NVSXVQPWFSSOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN2C=CC(=N2)N)C |
Origin of Product |
United States |
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